Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with the molecular formula C21H23N3O5S and a molecular weight of 429.499 g/mol . This compound is known for its unique structure, which includes a quinoline core, a thiazole ring, and an ethyl ester group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action for Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The quinoline core and thiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Similar structure but with an isopentyl group instead of an isobutyl group.
Ethyl (2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Similar structure but with an ethyl group instead of an isobutyl group.
Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
The uniqueness of Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H23N3O5S/c1-4-29-16(25)9-13-11-30-21(22-13)23-19(27)17-18(26)14-7-5-6-8-15(14)24(20(17)28)10-12(2)3/h5-8,11-12,26H,4,9-10H2,1-3H3,(H,22,23,27) |
InChI Key |
UPSLVUGVWKDTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O |
Origin of Product |
United States |
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